Cas no 1198153-91-1 (6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%))

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%) is a high purity compound known for its unique chemical properties. This pyridine derivative offers exceptional stability and is widely utilized in organic synthesis for constructing complex molecules. Its high purity (>90%) ensures reliable results in various chemical reactions, making it a valuable tool for researchers in medicinal chemistry and materials science.
6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%) structure
1198153-91-1 structure
商品名:6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%)
CAS番号:1198153-91-1
MF:C8H8N2O2
メガワット:164.161321640015
CID:4576975
PubChem ID:66936595

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%) 化学的及び物理的性質

名前と識別子

    • 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
    • 6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one (>1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, 6-methyl-
    • 6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one (>90%)
    • 6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%)
    • インチ: 1S/C8H8N2O2/c1-5-2-3-6-8(9-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11)
    • InChIKey: OBKUXCCMPCVLGB-UHFFFAOYSA-N
    • ほほえんだ: O1CC(=O)NC2=CC=C(C)N=C12

計算された属性

  • せいみつぶんしりょう: 164.058577502g/mol
  • どういたいしつりょう: 164.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM412061-1g
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 95%+
1g
$1011 2022-06-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00997588-100mg
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 95%
100mg
¥1523.0 2023-04-05
TRC
M324338-10mg
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one (>90%)
1198153-91-1
10mg
$ 81.00 2023-09-07
Enamine
EN300-126470-0.5g
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 90%
0.5g
$723.0 2023-11-13
Enamine
EN300-126470-0.05g
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 90%
0.05g
$216.0 2023-11-13
Enamine
EN300-126470-0.25g
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 90%
0.25g
$459.0 2023-11-13
Enamine
EN300-126470-10.0g
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 90%
10.0g
$3992.0 2023-07-06
Enamine
EN300-126470-1g
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 90%
1g
$928.0 2023-11-13
Aaron
AR01A5F9-50mg
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 90%
50mg
$322.00 2023-12-16
Aaron
AR01A5F9-1g
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
1198153-91-1 90%
1g
$1301.00 2023-12-16

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%) 関連文献

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%)に関する追加情報

Introduction to 6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (CAS No. 1198153-91-1) and Its Emerging Applications in Chemical Biology

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (CAS No. 1198153-91-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural framework and promising biological activities. This compound belongs to the pyrido[2,3-b][1,4]oxazinone class, a scaffold that has been increasingly explored for its potential in drug discovery and molecular research. The presence of a methyl group at the 6-position and the oxazinone ring system imparts distinct chemical and pharmacological properties, making it a valuable candidate for further investigation.

The pyrido[2,3-b][1,4]oxazinone core is a fused bicyclic structure consisting of a pyridine ring connected to an oxazinone moiety. This arrangement creates a rigid framework with multiple sites for functionalization, enabling the synthesis of derivatives with tailored biological properties. The 6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one variant has been synthesized with high purity (>90%), ensuring consistency and reliability in experimental applications.

Recent studies have highlighted the pharmacological potential of this compound in various therapeutic areas. The oxazinone ring is known to exhibit bioisosteric properties with other heterocyclic systems such as pyrazolones and pyrimidines, which are widely used in medicinal chemistry. This structural similarity suggests that 6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one may possess similar interactions with biological targets, making it a promising scaffold for developing novel bioactive molecules.

One of the most intriguing aspects of this compound is its antimicrobial activity. Preliminary screenings have demonstrated that 6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one exhibits inhibitory effects against several bacterial and fungal strains. This activity is particularly relevant in the context of rising antimicrobial resistance (AMR), where new chemical entities are urgently needed to combat resistant pathogens. The mechanism of action likely involves interference with essential microbial processes such as DNA replication or metabolic pathways.

Furthermore, the anticancer properties of this compound have been explored in vitro. Studies have shown that 6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The oxazinone moiety may interact with specific proteins or enzymes that are overexpressed in cancer cells, leading to their selective inhibition. These findings open up possibilities for developing targeted therapies based on this scaffold.

The neuroprotective potential of 6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one has also been investigated. Oxazine derivatives have been reported to exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting inflammatory responses. Given the growing interest in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound could serve as a lead molecule for developing novel treatments.

In addition to its biological activities, 6-Methyl-1H, H, Methyl-, -,-,H,,
M,
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- ,
- ,
- ,,

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